molecular formula C6H5Br2F3N2 B13679457 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide

Cat. No.: B13679457
M. Wt: 321.92 g/mol
InChI Key: JRYXIEPJNQQUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide is a chemical compound that features both bromomethyl and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide typically involves the bromination of a suitable pyrimidine precursor. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine with bromine in the presence of a catalyst to introduce the bromomethyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield different products depending on the reagents used.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromomethyl group.

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide
  • 6-Bromomethyl-1,3-dimethyluracil-5-carboxaldehyde tosylhydrazone

Uniqueness

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. The presence of both bromomethyl and trifluoromethyl groups provides a combination of reactivity and stability that is valuable in various applications.

Properties

Molecular Formula

C6H5Br2F3N2

Molecular Weight

321.92 g/mol

IUPAC Name

5-(bromomethyl)-2-(trifluoromethyl)pyrimidine;hydrobromide

InChI

InChI=1S/C6H4BrF3N2.BrH/c7-1-4-2-11-5(12-3-4)6(8,9)10;/h2-3H,1H2;1H

InChI Key

JRYXIEPJNQQUSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)CBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.